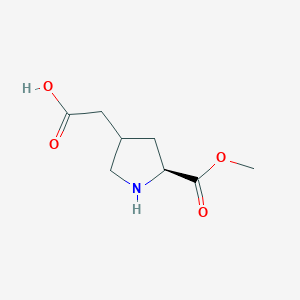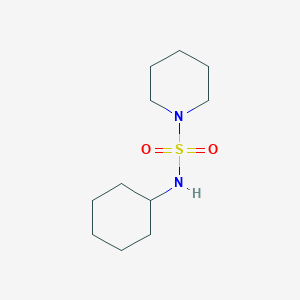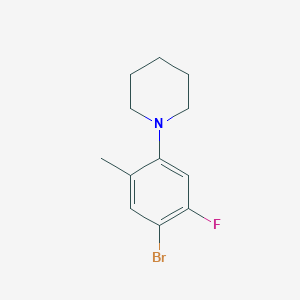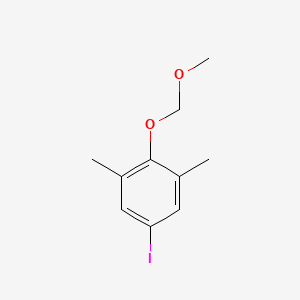
5-Nitro-N'-(2-phenylhydrazinecarbonyl)furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of both an anilino group and a nitrofuran moiety in its structure makes this compound particularly interesting for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted with aniline and urea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-anilino-1-[(5-aminofuran-2-carbonyl)amino]urea, while oxidation can lead to various oxidized derivatives of the nitrofuran moiety.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in treating bacterial infections.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is not fully understood. it is believed to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition affects key metabolic pathways, leading to the antibacterial effects observed. The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is unique due to the presence of both an anilino group and a nitrofuran moiety in its structure
Propriétés
Numéro CAS |
91843-84-4 |
|---|---|
Formule moléculaire |
C12H11N5O5 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
1-anilino-3-[(5-nitrofuran-2-carbonyl)amino]urea |
InChI |
InChI=1S/C12H11N5O5/c18-11(9-6-7-10(22-9)17(20)21)14-16-12(19)15-13-8-4-2-1-3-5-8/h1-7,13H,(H,14,18)(H2,15,16,19) |
Clé InChI |
ABBMTOVWKUSRCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)






![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)




![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
